(3,4-Difluorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(3,4-Difluorophenyl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C22H22ClF2N3O2S and its molecular weight is 465.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- A study reported the synthesis of methanone derivatives, including compounds similar to the one , and evaluated their antibacterial activity, with many compounds showing moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Research on Synthesis Processes
- Research focused on the synthesis of related compounds, using starting materials like piperidine-4-carboxylic acid, indicates a reasonable overall yield and provides insights into the synthesis process of similar fluorophenyl methanone hydrochlorides (Zheng Rui, 2010).
Structural Studies
- A study on isomorphous structures related to the compound , explored chlorine-methyl exchange and the difficulties in detecting isomorphism in the presence of disorder, which could be relevant to the structural analysis of similar compounds (Rajni Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Synthesis for Antimicrobial Applications
- Compounds similar to the target molecule have been synthesized and evaluated for their antimicrobial activity, showing potential as antimicrobial agents (Chaudhari, 2012).
Anticancer and Antituberculosis Studies
- Synthesis of structurally similar compounds has shown significant anticancer and antituberculosis activities in vitro, indicating potential medical applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antibacterial and Antifungal Activities
- Research on fluorine-containing pyrazoles and benzo[d]oxazoles, structurally similar to the compound , demonstrated promising antibacterial and antifungal activities (Gadakh, Pandit, Rindhe, & Karale, 2010).
Synthesis of PPARpan Agonist
- Efficient synthesis of a potent PPARpan agonist, which involves a compound structurally similar to the target molecule, highlights its potential in drug development (Guo, Erickson, Fitzgerald, Matsuoka, Rafferty, Sharp, Sickles, & Wisowaty, 2006).
Potential as Anti-mycobacterial Chemotypes
- Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, suggesting similar potential for the compound (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Selective Anti-HIV-2 Activity
- β-Carboline derivatives, structurally related to the compound, have shown selective inhibition of the HIV-2 strain, indicating potential application in HIV-2 treatment (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).
Antimicrobial Oxime Derivatives
- Synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which are structurally similar, exhibited good antimicrobial activity against various bacterial and fungal strains (Mallesha & Mohana, 2014).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions of this compound would depend on its primary targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, often related to their primary targets .
Pharmacokinetics
Thiazole derivatives are known to have varying pharmacokinetic properties, often influenced by their specific chemical structures .
Result of Action
Thiazole derivatives have been found to have a wide range of effects, often related to their primary targets .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O2S.ClH/c1-29-17-5-2-15(3-6-17)20-14-30-21(25-20)13-26-8-10-27(11-9-26)22(28)16-4-7-18(23)19(24)12-16;/h2-7,12,14H,8-11,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNYQALOBXKDEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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